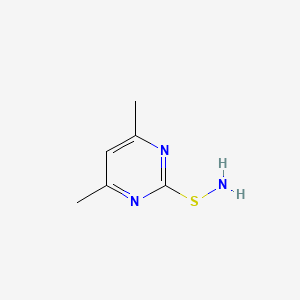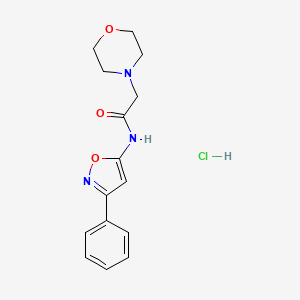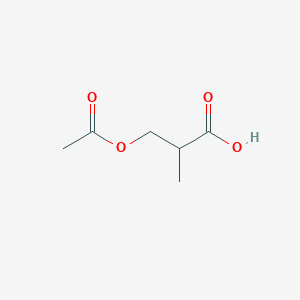
1,3,3-Trimethyldiaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyldiaziridine: is a highly strained three-membered heterocycle containing two nitrogen atoms. It is a derivative of diaziridine, which is known for its weak N–N bond and low toxicity. The molecular formula of this compound is C₄H₁₀N₂, and it has a molecular weight of 86.1356 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyldiaziridine can be synthesized through the reaction of acetaldehyde with methylamine. The process involves adding acetaldehyde dropwise to a solution of methylamine in water while maintaining the temperature between 0–10°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction.
化学反応の分析
Types of Reactions: 1,3,3-Trimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Diazirines
Reduction: Amines
Substitution: Halogenated diaziridines and other substituted derivatives.
科学的研究の応用
Chemistry: 1,3,3-Trimethyldiaziridine is used as a precursor in the synthesis of diazirine photoaffinity probes, which are valuable tools in studying molecular interactions and protein functions .
Biology and Medicine: The compound’s derivatives have shown potential neurotropic activity, making them of interest in neurological research .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1,3,3-Trimethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with proteins and other biomolecules. This property is particularly useful in photoaffinity labeling studies .
類似化合物との比較
- 1,2,3-Trimethyldiaziridine
- N-Monosubstituted diaziridines
- N,N-Disubstituted diaziridines
Comparison: 1,3,3-Trimethyldiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other diaziridines. Its weak N–N bond and low toxicity make it a valuable compound in various research applications .
特性
CAS番号 |
40711-15-7 |
|---|---|
分子式 |
C4H10N2 |
分子量 |
86.14 g/mol |
IUPAC名 |
1,3,3-trimethyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-4(2)5-6(4)3/h5H,1-3H3 |
InChIキー |
CVCBOJBQZVFLHO-UHFFFAOYSA-N |
正規SMILES |
CC1(NN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)




![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)



![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

